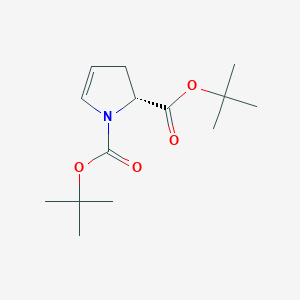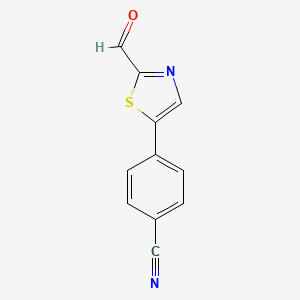
4-(2-Formylthiazol-5-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Formylthiazol-5-YL)benzonitrile: is an organic compound with the molecular formula C11H6N2OS and a molecular weight of 214.24314 g/mol This compound features a thiazole ring substituted with a formyl group at the 2-position and a benzonitrile moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylthiazol-5-YL)benzonitrile typically involves the reaction of a thiazole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of benzoyl chloride and alkanesulphonamide . The reaction is carried out in the presence of a base, such as ammonium hydroxide, and often requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions: 4-(2-Formylthiazol-5-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxythiazol-5-YL)benzonitrile.
Reduction: 4-(2-Formylthiazol-5-YL)benzylamine.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry: 4-(2-Formylthiazol-5-YL)benzonitrile is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 4-(2-Formylthiazol-5-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group and nitrile moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
4-(2-Formylthiazol-5-YL)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzylamine: Similar structure but with an amine group instead of a nitrile.
Uniqueness: 4-(2-Formylthiazol-5-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C11H6N2OS |
|---|---|
分子量 |
214.25 g/mol |
IUPAC名 |
4-(2-formyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H6N2OS/c12-5-8-1-3-9(4-2-8)10-6-13-11(7-14)15-10/h1-4,6-7H |
InChIキー |
FWXBLPPBDBNULE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
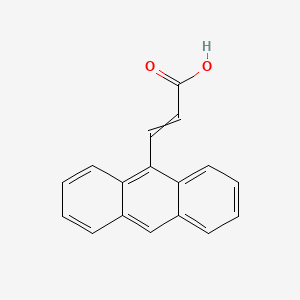
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
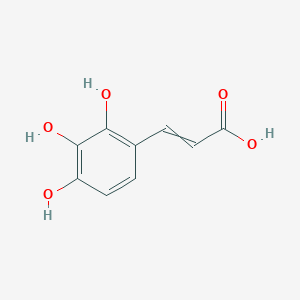

![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
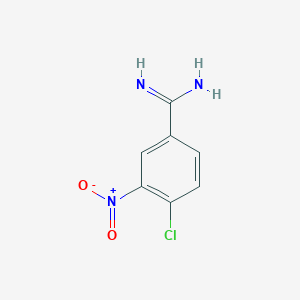

![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

